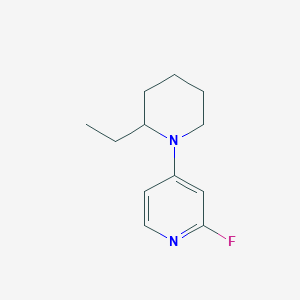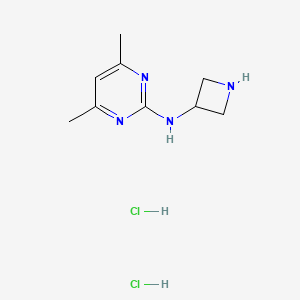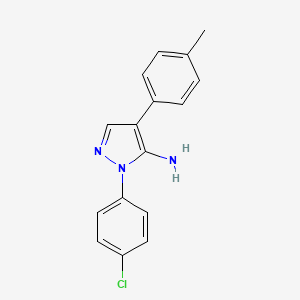
6-Bromo-chroman-3-one
Vue d'ensemble
Description
6-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromochroman-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromochroman-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromochroman-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur la maladie d'Alzheimer
Les dérivés de chromanone ont été étudiés pour leur rôle potentiel dans la recherche sur la maladie d'Alzheimer. Des études in vitro ont révélé que certains dérivés présentaient des affinités de liaison élevées pour les plaques amyloïdes bêta, qui sont une caractéristique de la maladie d'Alzheimer .
Applications cosmétiques
Les dérivés de chroman-4-one ont été utilisés comme composés actifs dans des préparations cosmétiques pour le soin, l'amélioration et le rafraîchissement de la texture de la peau et des cheveux. Ils ont également été utilisés pour le traitement des défauts liés à la peau et aux cheveux, tels que les inflammations, les allergies ou les processus de cicatrisation .
Méthodologies de synthèse
Des améliorations dans les méthodologies de synthèse de composés dérivés de la 4-chromanone ont été au cœur de plusieurs études. Ces méthodologies sont cruciales pour la préparation des dérivés de chroman-4-one utilisés dans diverses applications .
Visualisations de simulation
Les dérivés de chroman-4-one sont utilisés dans des programmes de simulation tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD pour produire des visualisations de simulation impressionnantes .
Mécanisme D'action
Target of Action
brucei and L. infantum .
Mode of Action
It is known that chromanone analogs interact with their targets to inhibit their function
Biochemical Pathways
Chromanone analogs are known to exhibit a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Chromanone analogs are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific effects of 6-Bromochroman-3-one at the molecular and cellular levels are areas that require further investigation.
Analyse Biochimique
Biochemical Properties
6-Bromochroman-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The nature of these interactions involves the binding of 6-Bromochroman-3-one to specific sites on the amyloid-beta plaques, potentially inhibiting their aggregation.
Cellular Effects
The effects of 6-Bromochroman-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that derivatives of 6-Bromochroman-3-one can inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses . This inhibition can lead to reduced inflammation and potentially provide therapeutic benefits in inflammatory diseases.
Molecular Mechanism
At the molecular level, 6-Bromochroman-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that 6-Bromochroman-3-one derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
The effects of 6-Bromochroman-3-one over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 6-Bromochroman-3-one remains stable under various conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromochroman-3-one vary with different dosages. Low doses have been found to exhibit therapeutic effects without significant toxicity, while higher doses may lead to adverse effects . For instance, in rodent models, high doses of 6-Bromochroman-3-one have been associated with hepatotoxicity, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-Bromochroman-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 6-Bromochroman-3-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic potential . For instance, its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising candidate for treating neurological disorders.
Subcellular Localization
The subcellular localization of 6-Bromochroman-3-one is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Propriétés
IUPAC Name |
6-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRRWJGQGGHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729301 | |
| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-48-3 | |
| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)





![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)


